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molecular formula C13H14O2 B1331447 2-Benzoylcyclohexanone CAS No. 3580-38-9

2-Benzoylcyclohexanone

Cat. No. B1331447
M. Wt: 202.25 g/mol
InChI Key: YTVQIZRDLKWECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06410795B1

Procedure details

1-Methoxy-2-propanol (61.3 g; 0.68 mol), sodium hydroxide (16.0 g; 0.40 mol), and xylenes (300 mL) were placed into a four-necked, round bottom, half-liter flask equipped with a stirrer, a thermometer, and an Oldershaw column with a Dean-Stark trap and a condenser. The mixture was heated to boiling with stirring under a blanket of nitrogen and the water was azeotroped out (temperature of reflux 106-116° C.). When no more water was collected (23 mL of lower phase) some solvent was distilled off (215 mL), while xylenes (432.2 g, dry) were replaced, until no more alcohol was detected in the distillate (temperature of reflux 137° C.). The mixture in the flask was cooled down to and kept at 80° C. and the fractionation column and trap were replaced with a reflux condenser while maintaining the nitrogen stream. Methyl benzoate (68.1 g; 0.50 mol) was added, and slow addition over a period of 10 minutes of cyclohexanone (24.5 g, 0.250 mol) by means of a syringe pump was begun. After 19 minutes from the beginning of the addition of the ketone, the mixture was cooled down (an ice bath was used), and acidified by slow addition of 98% sulfuric acid (slightly over 24.5 g) with stirring. The mixture was transferred to a 1 L separatory funnel, washed with aqueous sodium bicarbonate, and then with water. Evaporation of the organic layer under vacuum and recrystallization from heptane afforded 32.86 g of BCH (65% yield based on cyclohexanone), with a purity of 99% (GC).
Quantity
61.3 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
68.1 g
Type
reactant
Reaction Step Three
Quantity
24.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
xylenes
Quantity
300 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
COCC(O)C.[OH-].[Na+].[C:9](OC)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:19]1(=[O:25])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.S(=O)(=O)(O)O>>[C:9]([CH:20]1[CH2:21][CH2:22][CH2:23][CH2:24][C:19]1=[O:25])(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
61.3 g
Type
reactant
Smiles
COCC(C)O
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
68.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Step Four
Name
Quantity
24.5 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Five
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
xylenes
Quantity
300 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring under a blanket of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
the water was azeotroped out (temperature of reflux 106-116° C.)
CUSTOM
Type
CUSTOM
Details
When no more water was collected (23 mL of lower phase) some solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled off (215 mL)
CUSTOM
Type
CUSTOM
Details
was detected in the distillate (temperature of reflux 137° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture in the flask was cooled down to and
CUSTOM
Type
CUSTOM
Details
kept at 80° C.
CUSTOM
Type
CUSTOM
Details
the fractionation column and trap were replaced with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the nitrogen stream
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled down (an ice bath was used)
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a 1 L separatory funnel
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic layer
CUSTOM
Type
CUSTOM
Details
under vacuum and recrystallization from heptane
CUSTOM
Type
CUSTOM
Details
afforded 32.86 g of BCH (65% yield based on cyclohexanone)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C1C(CCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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